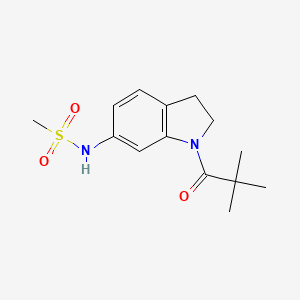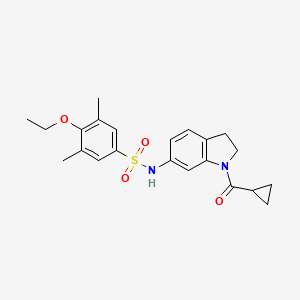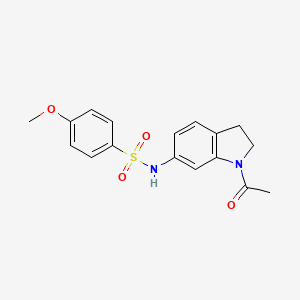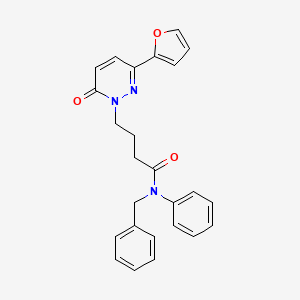
N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide
Vue d'ensemble
Description
N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide, also known as CTK7A, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Mécanisme D'action
The mechanism of action of N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide is complex and not fully understood. It has been shown to inhibit the activity of protein kinase A, a key enzyme involved in many cellular processes including cell growth, proliferation, and differentiation. This inhibition leads to changes in the phosphorylation state of various proteins, which can ultimately affect cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis, as well as modulate the expression of various genes involved in cell cycle regulation and DNA repair. Additionally, N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide has been shown to have anti-inflammatory and anti-oxidant properties, which may make it a useful therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its specificity for protein kinase A. This compound has been shown to be a highly selective inhibitor of this enzyme, which makes it a useful tool for studying the role of protein kinase A in various cellular processes. However, one limitation of using N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.
Orientations Futures
There are many potential future directions for the study of N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide. One area of research that has received increasing attention in recent years is the development of novel therapeutics for the treatment of cancer. N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide has shown promise as a potential anti-cancer agent, and further studies are needed to determine its efficacy in vivo. Additionally, the use of N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide as a fluorescent probe for the detection of protein kinase A activity may have applications in the development of new diagnostic tools for various diseases. Finally, further investigation into the biochemical and physiological effects of this compound may reveal new insights into the molecular mechanisms underlying various cellular processes.
Applications De Recherche Scientifique
N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein kinase A activity, as a tool for studying the molecular mechanisms of cancer cell proliferation and apoptosis, and as a potential therapeutic agent for the treatment of various diseases.
Propriétés
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-12(21)20-9-8-13-4-5-14(10-16(13)20)19-26(22,23)18-11-15(24-2)6-7-17(18)25-3/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPXBFSFTXRFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202560.png)









